![molecular formula C12H24N2O B14294107 2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol CAS No. 113794-03-9](/img/structure/B14294107.png)
2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4,4’-Bipiperidine]-1-ethanol: is a chemical compound that consists of two piperidine rings connected by a single bond and an ethanol group attached to one of the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bipiperidine]-1-ethanol typically involves the reaction of piperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base, to facilitate the formation of the ethanol group. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of [4,4’-Bipiperidine]-1-ethanol may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: [4,4’-Bipiperidine]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydrogen atoms on the piperidine rings can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [4,4’-Bipiperidine]-1-ethanol is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, [4,4’-Bipiperidine]-1-ethanol is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in understanding cellular processes and developing new therapeutic agents.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs. Its unique structure may offer advantages in drug design and development.
Industry: In the industrial sector, [4,4’-Bipiperidine]-1-ethanol is used in the production of specialty chemicals and as an intermediate in the synthesis of various commercial products.
Wirkmechanismus
The mechanism of action of [4,4’-Bipiperidine]-1-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The ethanol group allows for hydrogen bonding and other interactions that can modulate the activity of these targets. The piperidine rings provide structural stability and facilitate binding to the target sites, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simpler structure with a single piperidine ring.
4,4’-Bipiperidine: Lacks the ethanol group but has two connected piperidine rings.
N-Ethylpiperidine: Contains an ethyl group instead of an ethanol group.
Uniqueness: [4,4’-Bipiperidine]-1-ethanol is unique due to the presence of both the ethanol group and the two piperidine rings. This combination provides distinct chemical and biological properties that are not observed in the similar compounds listed above. The ethanol group enhances its solubility and reactivity, while the bipiperidine structure offers stability and versatility in various applications.
Eigenschaften
CAS-Nummer |
113794-03-9 |
|---|---|
Molekularformel |
C12H24N2O |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
2-(4-piperidin-4-ylpiperidin-1-yl)ethanol |
InChI |
InChI=1S/C12H24N2O/c15-10-9-14-7-3-12(4-8-14)11-1-5-13-6-2-11/h11-13,15H,1-10H2 |
InChI-Schlüssel |
SJSVSVPITUKJIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2CCN(CC2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


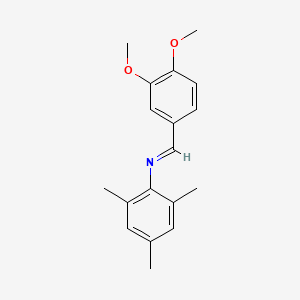
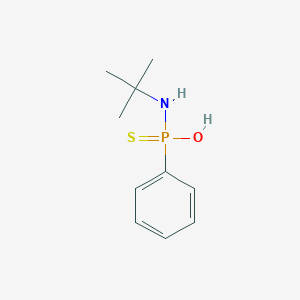

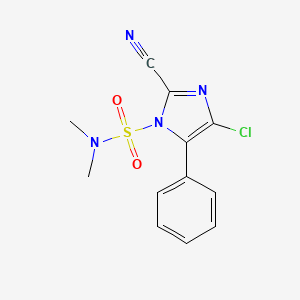
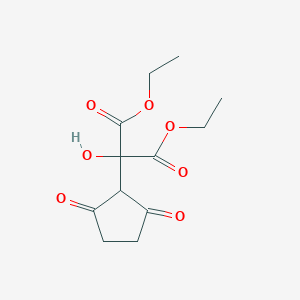
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
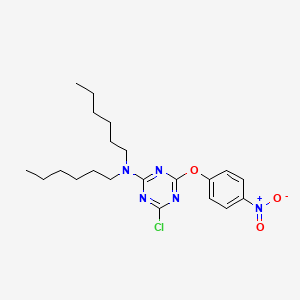
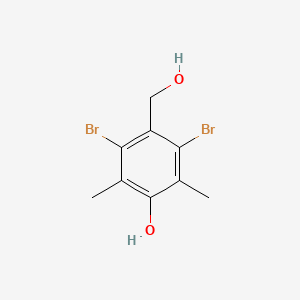
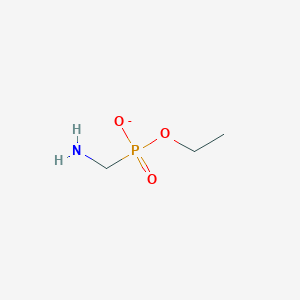

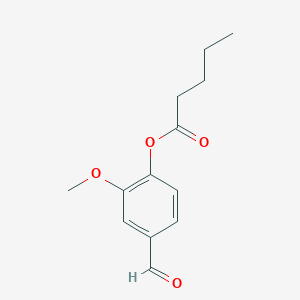
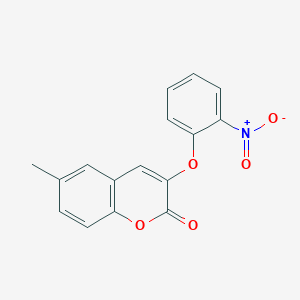
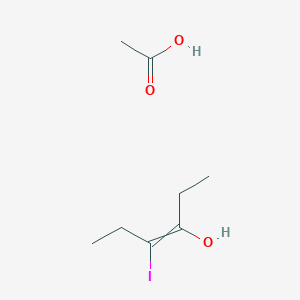
![3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14294083.png)
